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Compound of Interest

Compound Name:
4-Methoxy-2,2-

dimethylpiperidine;hydrochloride

CAS No.: 2361643-57-2

Cat. No.: B2422680 Get Quote

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its frequent appearance in a vast array of clinically approved pharmaceuticals

and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in

well-defined three-dimensional space allow for precise tuning of interactions with biological

targets. Furthermore, the basic nitrogen atom provides a handle for modulating

physicochemical properties such as solubility and pKa, which are critical for pharmacokinetic

profiles.[1]

This guide focuses on a specific, thoughtfully designed derivative: 4-Methoxy-2,2-

dimethylpiperidine HCl. While a dedicated CAS number for this precise salt is not prominently

listed in major chemical databases, its structure represents a deliberate convergence of

functional groups aimed at enhancing its utility as a building block in drug development. By

deconstructing its molecular architecture, we can understand the rationale behind its design

and anticipate its chemical behavior and potential applications. This document serves as a

technical primer for researchers and scientists, offering insights into its synthesis,

characterization, and strategic deployment in research and development.

Part 1: Molecular Structure and Design Rationale
The structure of 4-Methoxy-2,2-dimethylpiperidine combines three key features onto a

piperidine core, each contributing distinct properties. The hydrochloride salt form further
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enhances its utility for laboratory and pharmaceutical applications.

Caption: Structure of 4-Methoxy-2,2-dimethylpiperidine HCl.

Analysis of Structural Components
Component Rationale & Anticipated Impact

Piperidine Core

A proven scaffold that provides a robust, six-

membered heterocyclic framework. It serves as

the foundation for orienting other functional

groups and is known to improve

pharmacokinetic (ADME) properties in many

drug candidates.[1]

2,2-Dimethyl Group

The gem-dimethyl substitution at the C2 position

introduces significant steric bulk adjacent to the

nitrogen atom. This feature is critical for two

reasons: 1) It can provide metabolic stability by

sterically hindering enzymatic degradation (e.g.,

N-dealkylation).[2] 2) It restricts the

conformational flexibility of the ring, which can

lead to higher binding affinity and selectivity for

a specific biological target.

4-Methoxy Group

The ether linkage at the C4 position is a polar

feature that can act as a hydrogen bond

acceptor. Its presence influences the molecule's

overall polarity, solubility, and interactions with

target proteins. Unlike a hydroxyl group, the

methoxy group is not an acidic proton donor and

is less susceptible to metabolic glucuronidation,

potentially leading to a longer biological half-life.

Hydrochloride (HCl) Salt

The basic nitrogen of the piperidine is

protonated to form a hydrochloride salt. This is a

standard practice in pharmaceutical chemistry to

improve a compound's stability, crystallinity, and

aqueous solubility, making it easier to handle,

formulate, and administer.
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Part 2: Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-Methoxy-2,2-dimethylpiperidine would involve a multi-

step process starting from commercially available materials. The following workflow is

proposed based on established synthetic transformations for piperidine derivatives.[3]

2,2-Dimethyl-4-piperidone

Step 1: O-Methylation

1. NaH
2. CH₃I

4-Methoxy-2,2-dimethyl-1,2,3,6-
tetrahydropyridine

Step 2: Reduction of Imine/Enamine

H₂, Pd/C or NaBH₄

4-Methoxy-2,2-dimethylpiperidine
(Free Base)

Step 3: Salt Formation

HCl in Ether/Dioxane

4-Methoxy-2,2-dimethylpiperidine HCl

Click to download full resolution via product page
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Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Methoxy-2,2-dimethyl-1,2,3,6-tetrahydropyridine

Causality: This step aims to convert the ketone into a methyl enol ether. Using a strong, non-

nucleophilic base like sodium hydride (NaH) ensures complete deprotonation to form the

enolate, which is then trapped by the electrophilic methyl iodide (CH₃I). This is a standard

Williamson ether synthesis adapted for an enolate.

Protocol:

To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 eq.) in anhydrous

tetrahydrofuran (THF), add a solution of 2,2-dimethyl-4-piperidone (1.0 eq.) dropwise

under an inert atmosphere (N₂ or Ar).

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution

ceases.

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the

disappearance of the starting material.

Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl)

solution.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure to yield the crude tetrahydropyridine intermediate.

Step 2: Synthesis of 4-Methoxy-2,2-dimethylpiperidine (Free Base)

Causality: The double bond of the enamine/imine tautomer in the intermediate must be

reduced to form the saturated piperidine ring. Catalytic hydrogenation (H₂ over Pd/C) is a

highly effective and clean method for this transformation.[4] An alternative, such as sodium

borohydride (NaBH₄), can also be used, which reduces the iminium ion in equilibrium.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9120129.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2422680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol (Catalytic Hydrogenation):

Dissolve the crude intermediate from Step 1 in methanol or ethanol.

Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature for

12-24 hours.

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude free base of 4-

Methoxy-2,2-dimethylpiperidine.

Step 3: Formation of the Hydrochloride Salt

Causality: Converting the oily or liquid free base amine into a solid, stable, and soluble salt is

crucial for purification and handling. Introducing anhydrous HCl gas or a solution of HCl in an

organic solvent protonates the basic piperidine nitrogen, leading to the precipitation of the

hydrochloride salt.

Protocol:

Dissolve the crude free base from Step 2 in a minimal amount of a non-polar solvent like

diethyl ether or dichloromethane.

Cool the solution to 0 °C.

Slowly add a solution of 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane dropwise with

stirring until precipitation is complete.

Stir the resulting slurry at 0 °C for 30 minutes.

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry

under vacuum to yield 4-Methoxy-2,2-dimethylpiperidine HCl as a solid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2422680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Physicochemical and Analytical Profile
Predicting the properties of a novel compound is essential for its application. The following

characteristics are estimated based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
Property Predicted Value / Range Justification

Molecular Formula C₈H₁₈ClNO
Sum of atoms in the

hydrochloride salt.

Molecular Weight 179.7 g/mol
Calculated from the molecular

formula.

Appearance
White to off-white crystalline

solid

Most hydrochloride salts of

amines are crystalline solids.

[5]

Solubility

Soluble in water, methanol;

sparingly soluble in

dichloromethane; insoluble in

ether, hexanes.

The ionic nature of the HCl salt

confers high polarity and water

solubility.

pKa (of conjugate acid) 9.5 - 10.5

The 2,2-dimethyl groups may

slightly decrease the basicity

compared to piperidine (~11.1)

due to steric hindrance to

solvation of the protonated

amine, but it will remain a

strong base.

Spectroscopic Characterization - A Self-Validating
System
The identity and purity of the synthesized compound must be confirmed through a combination

of spectroscopic methods. Each technique provides a piece of the structural puzzle, and

together they offer unambiguous validation.

¹H NMR (Proton Nuclear Magnetic Resonance):
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Causality: This technique provides information on the number of different types of protons

and their connectivity.

Expected Signals (in D₂O or DMSO-d₆):

A singlet integrating to 6H for the two equivalent methyl groups at C2.

A singlet integrating to 3H for the methoxy (–OCH₃) protons.

A broad singlet for the N-H proton (may exchange with D₂O).

A series of multiplets for the diastereotopic protons on the piperidine ring (C3, C4, C5,

C6), which would require 2D NMR for full assignment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Causality: This technique identifies all unique carbon atoms in the molecule.

Expected Signals:

A quaternary carbon signal for C2.

Two distinct signals for the gem-dimethyl carbons.

A signal for the methoxy carbon.

Four distinct signals for the piperidine ring carbons (C3, C4, C5, C6).

Mass Spectrometry (MS):

Causality: MS determines the mass-to-charge ratio of the molecule, confirming its

molecular weight.

Expected Result (ESI+): A prominent peak corresponding to the molecular ion of the free

base [M+H]⁺ at m/z = 144.14 (for C₈H₁₈NO⁺).

Infrared (IR) Spectroscopy:
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Causality: IR spectroscopy identifies the presence of specific functional groups based on

their vibrational frequencies.

Expected Peaks:

A strong, broad absorption around 2400-2700 cm⁻¹ characteristic of an amine salt (N⁺-

H stretch).

C-H stretching peaks around 2850-3000 cm⁻¹.

A characteristic C-O ether stretching peak around 1080-1150 cm⁻¹.

Part 4: Applications in Research and Drug
Development
The unique combination of a sterically hindered amine, a polar ether group, and a proven

heterocyclic core makes 4-Methoxy-2,2-dimethylpiperidine HCl a valuable building block for

creating novel chemical entities with tailored properties.

Caption: Relationship between structure, properties, and applications.

Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs

targeting CNS receptors and transporters.[6] The features of this compound could be

exploited to develop novel agents for neurological and psychiatric disorders. The methoxy

group could engage in hydrogen bonding with receptor targets, while the gem-dimethyl

group could enhance brain penetration and reduce metabolic clearance.

Scaffold for Combinatorial Chemistry: The secondary amine (after neutralization of the salt)

serves as a versatile chemical handle for further modification. It can be readily acylated,

alkylated, or used in reductive amination reactions to build a library of diverse compounds for

high-throughput screening. This makes it an ideal starting point for identifying new hit

compounds.[6]

Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, this molecule

can be used as a fragment in FBDD campaigns. Its defined structure and vector for growth

(at the nitrogen atom) allow for the systematic exploration of chemical space around a

protein binding pocket.
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Conclusion
4-Methoxy-2,2-dimethylpiperidine HCl is more than just a chemical compound; it is a strategic

tool for the modern medicinal chemist. While not a household name, its design embodies key

principles of contemporary drug discovery: incorporating a privileged scaffold, engineering

metabolic stability, and fine-tuning physicochemical properties. This guide provides the

foundational knowledge—from a plausible synthesis to predictive analytics and applications—

for researchers to confidently integrate this high-value building block into their discovery

programs, accelerating the journey toward novel and effective therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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